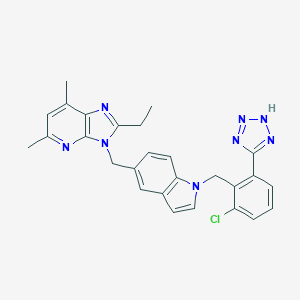
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It was developed by Takeda Pharmaceuticals and is currently undergoing clinical trials for the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine inhibits the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways of immune cells. Inhibition of these kinases leads to the suppression of immune cell proliferation and cytokine production. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
Efectos Bioquímicos Y Fisiológicos
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cell lymphomas. It also inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the pathogenesis of autoimmune diseases. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is its specificity for BTK, ITK, and JAK3 kinases, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the type of cancer or autoimmune disease being treated. In addition, the synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a complex process that requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research and development of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine. One direction is to investigate its potential for combination therapy with other drugs, such as chemotherapy or immune checkpoint inhibitors. Another direction is to explore its efficacy in treating other types of cancers and autoimmune diseases. Further research is also needed to better understand its mechanism of action and potential side effects.
In conclusion, 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a promising small molecule inhibitor that targets protein kinases involved in immune cell function and proliferation. Its specificity and potency make it a potential candidate for the treatment of various cancers and autoimmune diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine involves several steps, including the reaction of 2-tetrazol-5-yl-6-chlorobenzylamine with indole-5-carboxaldehyde, followed by the reaction of the resulting imine with 5,7-dimethyl-2-ethylimidazo[4,5-b]pyridine-3-carbaldehyde. The final product is obtained through a reduction and deprotection reaction. The synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has shown promising results in preclinical studies for the treatment of various cancers, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine targets several protein kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and proliferation.
Propiedades
Número CAS |
145303-66-8 |
|---|---|
Nombre del producto |
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine |
Fórmula molecular |
C27H25ClN8 |
Peso molecular |
497 g/mol |
Nombre IUPAC |
3-[[1-[[2-chloro-6-(2H-tetrazol-5-yl)phenyl]methyl]indol-5-yl]methyl]-2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C27H25ClN8/c1-4-24-30-25-16(2)12-17(3)29-27(25)36(24)14-18-8-9-23-19(13-18)10-11-35(23)15-21-20(6-5-7-22(21)28)26-31-33-34-32-26/h5-13H,4,14-15H2,1-3H3,(H,31,32,33,34) |
Clave InChI |
OVQDHXZVUKADSJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)N(C=C4)CC5=C(C=CC=C5Cl)C6=NNN=N6)N=C(C=C2C)C |
SMILES canónico |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)N(C=C4)CC5=C(C=CC=C5Cl)C6=NNN=N6)N=C(C=C2C)C |
Otros números CAS |
145303-66-8 |
Sinónimos |
3-((N-(2-tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine 3-TCIM-5,7-DEIP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
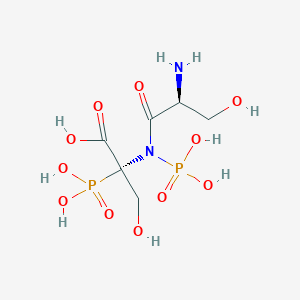
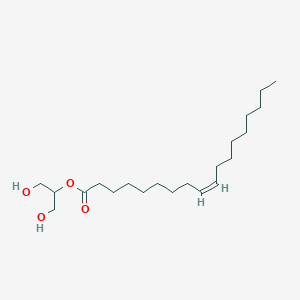
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
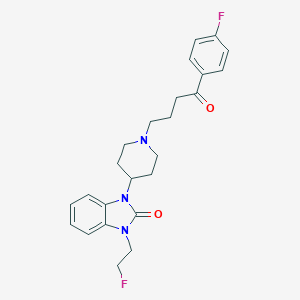
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
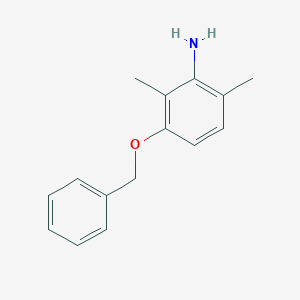
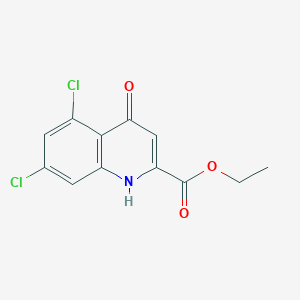
![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)
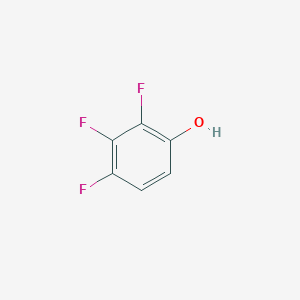

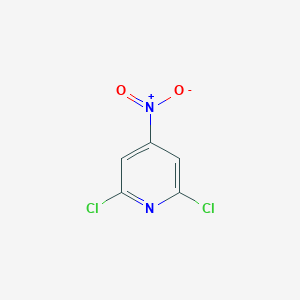
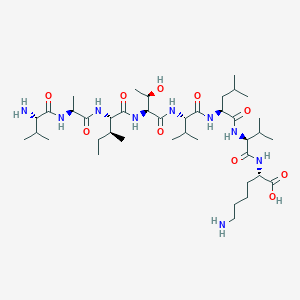
![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)